4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUTXUOLSCQZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of this compound with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques helps achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine (Et₃N).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide, NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or other hydride donors.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Biological Studies: Acts as a reagent in biochemical assays and enzyme studies.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis and biochemical applications to modify molecules and study enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxolan-2-yl)benzenesulfonic acid
- 4-(1,3-Dioxolan-2-yl)benzenesulfonamide
- 4-(1,3-Dioxolan-2-yl)benzenesulfonate esters
Uniqueness
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in various chemical reactions. Its ability to form stable derivatives with nucleophiles distinguishes it from other similar compounds, providing versatility in synthetic applications.
Biological Activity
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is a compound that belongs to the sulfonyl chloride family, characterized by the presence of a dioxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClO3S, with a molecular weight of approximately 248.7 g/mol. The structure features a benzene ring attached to a dioxolane moiety and a sulfonyl chloride group, which enhances its electrophilic nature and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO3S |
| Molecular Weight | 248.7 g/mol |
| Functional Groups | Dioxolane, Sulfonyl Chloride |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as inhibitors of serine proteases. The sulfonyl chloride functional group allows for the formation of covalent bonds with active site residues in enzymes, leading to irreversible inhibition. This property is crucial for studying protease functions in various biological processes such as inflammation and cancer progression.
Case Study: Inhibition of Human Neutrophil Elastase
A study demonstrated that this compound effectively inhibited human neutrophil elastase (HNE), an important enzyme involved in inflammatory responses. The compound's mechanism involved covalent modification of the serine residue at the active site, which resulted in a significant decrease in enzyme activity.
Antiviral Activity
Additionally, compounds containing dioxolane structures have shown promising antiviral properties. For instance, studies on related dioxolane derivatives revealed activity against viruses such as Epstein-Barr virus (EBV) and orthopox viruses . The antiviral mechanism is believed to involve interference with viral replication processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Sulfonation Reaction : The benzene ring can be sulfonated using sulfur trioxide or chlorosulfonic acid followed by chlorination.
- Formation of Dioxolane Ring : The dioxolane moiety can be synthesized from diols through cyclization reactions under acidic conditions.
Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : As a potential drug candidate for inhibiting proteases involved in disease mechanisms.
- Organic Synthesis : Utilized as an electrophilic reagent in the synthesis of complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
